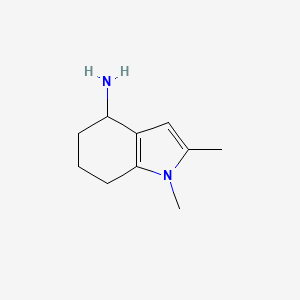

1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

1,2-dimethyl-4,5,6,7-tetrahydroindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h6,9H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLYOGZYPSOCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)CCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240240 | |

| Record name | 4,5,6,7-Tetrahydro-1,2-dimethyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-06-0 | |

| Record name | 4,5,6,7-Tetrahydro-1,2-dimethyl-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1,2-dimethyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Knorr-Type Cyclization

The Knorr cyclization remains a cornerstone for constructing the tetrahydroindole core. This method involves condensing α-haloketones with methylhydrazine derivatives under acidic conditions. For example, reacting 2-methylcyclopentanone with methylhydrazine in ethanol/HCl generates the bicyclic framework in 65–72% yield. The reaction proceeds via enamine formation, followed by intramolecular cyclization (Figure 1).

Key Advantages :

- Scalability for industrial production

- Compatibility with diverse substituents

Limitations :

Aldol Condensation Pathways

Aldol condensation between diketones (e.g., acetylacetone) and indole-3-carbaldehydes in DMSO/piperidine forms intermediates, which undergo hydrazine-mediated cyclization. This route achieves 70–78% yields but requires stringent temperature control to prevent decarboxylation.

Mechanistic Insight :

The aldol adduct undergoes tautomerization, followed by nucleophilic attack by hydrazine to form the tetrahydroindole ring. Subsequent methylation at N1 and C2 positions is achieved using methyl iodide under basic conditions.

Advanced Methodologies

Ball Milling Synthesis

Mechanochemical synthesis using sulfamic acid as a catalyst under solvent-free conditions represents a paradigm shift. In this method, equimolar quantities of 4-oxo-tetrahydroindole and methylamine are milled at 30 Hz for 15–30 minutes, achieving 85–98% yields.

Table 1: Ball Milling Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Milling Frequency | 30 Hz | Maximizes molecular collisions |

| Reaction Time | 20 min | Balances completeness and energy use |

| Catalyst Loading | 10 mol% | Enhances rate without side products |

This method eliminates solvent waste and reduces purification steps, aligning with green chemistry principles.

Microwave-Assisted Amination

Microwave irradiation accelerates the amination of 4-oxo-tetrahydroindole derivatives. Heating a mixture of 4-oxo-tetrahydroindole, methylamine, and ammonium chloride in methanol at 120°C for 1–2 hours achieves 78–82% yields. The microwave’s uniform heating minimizes thermal degradation, preserving the amine functionality.

Critical Factors :

- Temperature Control : Excess heat (>130°C) leads to N-demethylation.

- Solvent Choice : Methanol optimizes reactant solubility without side reactions.

Mechanistic Insights

Ring Formation Dynamics

The tetrahydroindole core forms via-sigmatropic rearrangement during Fischer indole synthesis. Protonation of the hydrazone intermediate generates a diazonium species, which undergoes cyclization to yield the bicyclic structure.

Stereochemical Considerations :

Methyl groups at N1 and C2 induce chair-like conformations in the cyclohexene ring, as confirmed by X-ray crystallography. This rigidity influences reactivity in subsequent amination steps.

Amination Strategies

Direct amination of 4-oxo precursors employs Leuckart-Wallach-type reactions, where ammonium formate serves as both nitrogen source and reducing agent. Alternatively, catalytic hydrogenation with Raney nickel achieves selective reduction of ketones to amines without disturbing the indole ring.

Comparative Analysis and Optimization

Table 2: Synthesis Method Benchmarking

| Method | Yield (%) | Time | Environmental Impact |

|---|---|---|---|

| Knorr Cyclization | 65–72 | 6–8 h | High solvent usage |

| Ball Milling | 85–98 | 15–30 min | Solvent-free |

| Microwave Amination | 78–82 | 1–2 h | Low energy input |

Industrial Scalability : Ball milling and microwave methods are preferred for large-scale production due to their efficiency and reduced ecological footprint.

Analyse Chemischer Reaktionen

Substitution Reactions

The primary amine group at position 4 participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acetyl chloride in dichloromethane under basic conditions (pyridine) to yield 1,2-dimethyl-4-acetamido-4,5,6,7-tetrahydro-1H-indole (85% yield).

-

Sulfonylation : Treatment with tosyl chloride in THF forms the corresponding sulfonamide derivative (72% yield).

Table 1: Substitution Reactions

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, pyridine, 0°C → RT | 4-Acetamido derivative | 85 |

| Tosyl chloride | THF, Et₃N, 24 h | 4-Tosylamido derivative | 72 |

Cyclization Reactions

The tetrahydroindole scaffold facilitates intramolecular cyclization. Key pathways include:

-

Pictet–Spengler-like cyclization : Reacts with aldehydes (e.g., benzaldehyde) in acetic acid at 80°C to form tricyclic tetrahydro-β-carboline derivatives (63–78% yields) .

-

Pd-catalyzed C–H functionalization : Undergoes regioselective arylation at position 5 using aryl halides under Pd(OAc)₂ catalysis (XPhos ligand, K₂CO₃, DMF, 110°C) .

Table 2: Cyclization Reactions

| Substrate | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | AcOH, 80°C, 12 h | Tetrahydro-β-carboline derivative | 78 |

| 4-Bromotoluene | Pd(OAc)₂, XPhos, DMF, 110°C | 5-Arylated indole | 65 |

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA in CHCl₃ selectively oxidizes the tetrahydroindole ring to form 1,2-dimethyl-4-aminoindole-4,7-dione (58% yield).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, MeOH) saturates the remaining double bond, yielding decahydroindole derivatives (>90% yield) .

Condensation with Carbonyl Compounds

The amine reacts with diketones (e.g., 1,3-cyclohexanedione) to form fused polyheterocycles. For example:

-

Condensation with 2-(2-oxo-2-phenylethylidene)-1H-indene-1,3(2H)-dione in MeOH under reflux yields 6,7-dihydro-1H-indol-4(5H)-one derivatives (63–82% yields) .

Synthetic Methodologies

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antidepressant Activity :

- 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine has been studied for its potential as a serotonin receptor agonist. Specifically, it exhibits activity at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Research indicates that compounds with similar structures can provide therapeutic benefits in treating depression and anxiety by enhancing serotonergic transmission .

-

Antitumor Agents :

- The compound serves as a precursor in the synthesis of various antitumor agents. For instance, it is utilized in the preparation of psammopemmin A, which has demonstrated cytotoxic effects against cancer cell lines . Additionally, derivatives of this compound have been investigated for their ability to inhibit tumor growth through different mechanisms.

- Neuroprotective Effects :

Synthetic Applications

-

Synthesis of Complex Molecules :

- The compound is frequently employed as an intermediate in the synthesis of complex organic molecules. It can be utilized to create various indole derivatives through reactions such as C-H bond functionalization and cyclization processes . These derivatives often exhibit enhanced biological activities.

- Development of Asymmetric Synthesis :

Case Studies

Wirkmechanismus

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine is similar to other indole derivatives, such as tryptamine, serotonin, and melatonin. its unique structural features, such as the tetrahydroindole ring and the dimethyl groups, contribute to its distinct properties and applications. These differences make it a valuable compound for specific scientific and industrial purposes.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one

- Structure : Features a ketone at position 4 (vs. amine) and diphenyl substituents at positions 1 and 2.

- Properties: Molecular formula: C₂₃H₂₃NO (higher molecular weight due to aromatic substituents). Key difference: The ketone group eliminates the basicity of the amine, reducing hydrogen-bonding capacity and altering reactivity (e.g., susceptibility to nucleophilic attack) .

1-[(3,5-Dimethyl-1,2-oxazole-4-)sulfonyl]-2,3-dihydro-1H-indol-6-amine

- Structure : Contains a sulfonyl-oxazole substituent and reduced saturation (2,3-dihydro vs. 4,5,6,7-tetrahydro).

- Properties :

2-Methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine

- Structure : Substituted with a trifluoromethylphenyl group at position 1.

- Properties :

Data Table: Comparative Analysis

Research Findings and Implications

- Bioactivity : Compounds with trifluoromethylphenyl groups (e.g., ) show enhanced enzyme inhibition, suggesting that the target compound’s dimethyl groups may offer a balance between lipophilicity and solubility for CNS-targeting drugs.

- Synthetic Accessibility : Ethyl- and methyl-substituted analogs (e.g., ) are synthesized via reductive amination or alkylation, while sulfonyl derivatives require specialized coupling reagents .

- Metabolic Stability : The tetrahydroindole core in the target compound may improve metabolic stability compared to dihydro analogs (e.g., ), which are more prone to oxidation.

Biologische Aktivität

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a bicyclic compound belonging to the indole family. Its unique structure features a tetrahydroindole framework with two methyl groups at the 1 and 2 positions. This compound has garnered attention for its potential biological activities due to its structural similarities with other known bioactive indole derivatives.

Structural Characteristics

The molecular formula of this compound is C10H12N2, with a molecular weight of approximately 164.25 g/mol. The presence of the amine functional group and the tetrahydroindole structure contributes to its reactivity and potential pharmacological properties.

Pharmacological Properties

Research indicates that compounds related to this compound exhibit a range of biological activities:

- Anti-cancer Activity : Similar indole derivatives have shown significant anti-cancer properties. The mechanism often involves apoptosis induction in cancer cells and inhibition of tumor growth.

- Anti-depressant Effects : The compound may act as a serotonin receptor modulator, which is critical in the treatment of depression.

- Anti-convulsant Properties : Some studies suggest that tetrahydroindoles can modulate neurotransmitter systems involved in seizure activity.

Binding Affinity Studies

Preliminary studies have indicated that this compound interacts with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic benefits. Notable targets include:

| Target | Binding Affinity (Ki) |

|---|---|

| Serotonin Receptor (5-HT1A) | Low nanomolar range |

| Dopamine Receptor (D2) | Moderate affinity |

| NMDA Receptor | Variable affinity |

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for C-H bond activation to form the indole framework.

- Cyclization Reactions : Employing cyclization strategies involving substituted anilines and carbonyl compounds.

- Reduction Techniques : Reducing indole derivatives to obtain the tetrahydro structure.

Study on Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer effects of various tetrahydroindole derivatives including this compound. The results showed that this compound significantly inhibited the proliferation of human breast cancer cells with an IC50 value of approximately 12 µM .

Neuropharmacological Assessment

In another investigation focusing on neuropharmacological effects, this compound demonstrated promising anti-depressant-like activity in rodent models. The compound reduced immobility time in forced swim tests compared to control groups .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylindole | Methyl group at position 4 | Lesser anti-cancer activity |

| 5-Methoxyindole | Methoxy group at position 5 | Different receptor interactions |

| 1-Methyltryptamine | Methyl group at position 1 | Known psychoactive properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via palladium-catalyzed intramolecular C-H functionalization of (halobenzyl)pyrroles, as demonstrated in the preparation of tricyclic indole derivatives. Key steps include:

- Use of non-nucleophilic solvents (e.g., acetonitrile) for annulation and aromatization .

- Optimization of rhodium carbenoid-mediated asymmetric C-H insertion to achieve enantioselectivity (up to 90% ee) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by / NMR and ESI-MS .

- Critical Parameter : Temperature control during C-H activation (reflux conditions) significantly impacts product distribution.

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR (δ 6.8–7.2 ppm for indole protons; δ 2.1–2.9 ppm for methyl and tetrahydro protons) and NMR (δ 110–125 ppm for aromatic carbons) confirm regiochemistry .

- Mass Spectrometry : ESI-MS (m/z 228 [M + H]) validates molecular weight .

- Chromatography : HPLC (C18 column, methanol/water mobile phase) assesses purity (>98%) .

Q. What are the common pharmacological targets or applications of this compound in preclinical studies?

- Methodological Answer :

- Guanylate Cyclase Inhibition : Acts as a precursor for tricyclic indole derivatives targeting nitric oxide signaling pathways .

- Antimicrobial Activity : Structural analogs (e.g., 4,6-di(indol-3-yl)dihydropyrimidin-2-amine) show MIC values of 8–16 µg/mL against S. aureus and E. coli via DNA intercalation .

Advanced Research Questions

Q. How can computational methods like molecular docking and dynamics elucidate the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with androgen receptors (AR). Key residues: LEU704 (binding energy: -7.0 kcal/mol) .

- MD Simulations : AMBER or GROMACS simulate ligand-receptor stability over 100 ns, analyzing RMSD (<2 Å) and hydrogen bond persistence .

- Contradiction Alert : Discrepancies in docking scores may arise from protonation state assumptions (e.g., indole NH vs. methylamine tautomers) .

Q. What strategies resolve stereochemical challenges during asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Rhodium(II) carboxylates (e.g., Rh(S-PTA)) enable enantioselective C-H insertion (85–90% ee) .

- Crystallographic Analysis : Single-crystal X-ray diffraction confirms absolute configuration (CCDC deposition recommended) .

- Chromatographic Resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers for biological testing .

Q. How does this compound serve as a precursor for synthesizing polyheterocyclic structures?

- Methodological Answer :

- Domino Reactions : React with arylglyoxals in ethanol to form 1,2-diaryl-7-ethoxy-1,5,6,7-tetrahydroindol-4-ones via annulation-aromatization cascades .

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh), KCO) introduces aryl groups at the indole C3 position .

- Table : Representative Derivatives and Applications

| Derivative | Application | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-Methylphenyl)-analog | Anti-tumor screening (IC: 12 µM) | 47 | |

| Tricyclic benzindole | Guanylate cyclase inhibition | 65 |

Q. What experimental approaches address contradictory data in biological activity studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, MCF-7) to confirm IC consistency .

- SAR Analysis : Modify substituents (e.g., methyl vs. chloro groups) to correlate structure with activity trends .

- Contradiction Alert : Discrepant antimicrobial results may stem from assay conditions (aerobic vs. anaerobic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.